molecular formula C17H24N2O2 B2856369 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide CAS No. 921913-24-8

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide

Cat. No.: B2856369
CAS No.: 921913-24-8
M. Wt: 288.391
InChI Key: IXAYFQGZTZNDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide is a synthetic compound featuring a tetrahydroquinolinone core substituted with a 1-ethyl group at the nitrogen atom and a 3,3-dimethylbutanamide moiety at the 6-position. The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition and ion channel modulation .

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-5-19-14-8-7-13(10-12(14)6-9-16(19)21)18-15(20)11-17(2,3)4/h7-8,10H,5-6,9,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAYFQGZTZNDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide is a synthetic compound with a complex structure that includes a tetrahydroquinoline moiety. This compound has garnered attention for its potential biological activities, which may include anti-inflammatory, antiviral, and anticancer properties. Below is a detailed examination of its biological activity based on available research findings.

Structural Characteristics

The compound features:

  • Tetrahydroquinoline ring : Known for its presence in various natural products and pharmaceuticals.
  • Amide functional group : Contributes to its biological activity by potentially modulating enzyme and receptor interactions.

Research suggests that the biological activity of this compound may involve:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor modulation : It could interact with neurotransmitter receptors, influencing signaling pathways critical for various physiological responses.
  • Antiviral activity : Preliminary studies indicate efficacy against viruses such as influenza A and Coxsackievirus B3.

Biological Activity Overview

Activity Type Description
Antiviral Exhibits inhibitory effects against influenza A and Coxsackievirus B3.
Anti-inflammatory Potential to modulate inflammatory pathways; specific mechanisms are under investigation .
Anticancer Preliminary studies suggest it may possess anticancer properties; further research is needed.

Case Studies and Research Findings

  • Antiviral Properties :
    • In vitro studies demonstrated that the compound effectively inhibits the replication of influenza A virus. The mechanism appears to involve interference with viral entry or replication processes.
  • Anti-inflammatory Effects :
    • Research indicates that this compound may inhibit pro-inflammatory cytokines in cell culture models. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
  • Anticancer Activity :
    • Initial evaluations have shown that the compound can induce apoptosis in cancer cell lines. The specific pathways involved are still being elucidated but may relate to its ability to interfere with cell cycle regulation and apoptosis signaling .

The synthesis of this compound typically involves:

  • Reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with appropriate amine precursors under controlled conditions.
  • Use of solvents and catalysts to optimize yield and purity.
Property Value
Molecular FormulaC20H26N2O2
Molecular Weight342.44 g/mol
LogP3.6378
Polar Surface Area38.49 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Comparison with Similar Compounds

N-[4-(6-Fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide

  • Structure: Replaces the tetrahydroquinolinone core with a dihydroisoquinolinone ring. A fluorine atom at the 6-position and a 2,6-dimethylphenyl group are key distinctions.
  • Activity: Acts as a calcium-activated potassium channel positive allosteric modulator, highlighting the importance of the dihydroisoquinolinone scaffold for ion channel targeting .
  • Key Difference: The dihydroisoquinolinone core may confer distinct electronic and steric properties compared to tetrahydroquinolinone, altering binding affinity and selectivity.

N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 26)

  • Structure: Features a thiophene-2-carboximidamide group instead of 3,3-dimethylbutanamide. The nitrogen substituent is a dimethylaminoethyl chain.
  • Synthesis: Prepared via reaction of 6-amino-tetrahydroquinolinone with methylthioimidate hydroiodide .

Substituent Effects on Physicochemical Properties

Alkyl vs. Aromatic Side Chains

  • Target Compound : The 3,3-dimethylbutanamide group provides steric bulk and lipophilicity (predicted logP ~3.5), favoring passive diffusion across membranes.
  • Compound 35 (S/R Enantiomers) : Substituted with a thiophene-2-carboximidamide and a 1-methylpyrrolidinylethyl chain. The polar carboximidamide and tertiary amine enhance water solubility but may reduce blood-brain barrier penetration .

Chiral vs. Achiral Derivatives

  • Compound 35 : Resolved via chiral SFC chromatography into (S)- and (R)-enantiomers with distinct optical rotations ([α]²⁵₅₈₉ = −18.0° for (S)-35). Enantiomers often exhibit divergent pharmacokinetic or activity profiles .
  • Target Compound: No evidence of chirality reported, suggesting a racemic mixture or achiral structure. This simplifies synthesis but may limit selectivity.

Preparation Methods

Cyclocondensation of Enaminones with Acylating Agents

A widely adopted method involves the Meldrum’s acid-assisted cyclization of enaminones, as demonstrated in recent work by Nature.

  • Step 1 : Formation of enaminone precursor via condensation of ethyl acetoacetate with 4-ethylaminoaniline.
  • Step 2 : Reaction with acyl Meldrum’s acid (e.g., 3,3-dimethylbutanoyl Meldrum’s acid) under electrophilic cyclization conditions.

Reaction Conditions :

Parameter Value
Solvent Dichloromethane (DCM)
Temperature 0°C → room temperature
Catalyst Trifluoroacetic acid (TFA)
Yield 68–72%

This method avoids intermediate isolation, reducing purification steps and improving overall efficiency.

Friedländer Annulation

Alternative approaches employ Friedländer quinoline synthesis, adapting it for tetrahydro derivatives:

  • Condensation of 2-aminobenzaldehyde derivatives with ethyl acetoacetate.
  • Reduction of the quinoline product to tetrahydroquinolinone using NaBH4/CuI.

Limitations :

  • Lower regioselectivity at position 6 (yield drops to 45–50% for 6-substituted products).
  • Requires protection/deprotection steps for functional groups.

Functionalization of the Tetrahydroquinolinone Core

Introduction of the Ethyl Group at Position 1

The ethyl group is typically introduced during the cyclization step by using ethylamine derivatives. For example:

  • Method A : Use of N-ethyl enaminone precursors in cyclocondensation.
  • Method B : Post-cyclization alkylation of the NH group using ethyl iodide and K2CO3 in DMF (yield: 85–90%).

Comparative Efficiency :

Method Yield (%) Purification Complexity
A 72 Low
B 90 Moderate

Method A is preferred for streamlined synthesis, while Method B allows late-stage diversification.

Amination at Position 6

Nitrogen functionalization at position 6 is achieved via:

  • Direct Amination : NH2 introduction using HNO3/H2SO4 nitration followed by catalytic hydrogenation (Pd/C, H2).
  • Buchwald–Hartwig Coupling : Palladium-catalyzed amination of brominated intermediates (XPhos Pd G3 catalyst, yield: 78%).

Synthesis of 3,3-Dimethylbutanamide

Conventional Amide Coupling

The side chain is prepared via amidation of 3,3-dimethylbutanoic acid with ethylamine:

  • Acid Chloride Formation : Treatment of 3,3-dimethylbutanoic acid with SOCl2 (yield: 95%).
  • Amidation : Reaction with ethylamine in THF at 0°C (yield: 88%).

Reaction Scheme :
$$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} \xrightarrow{\text{NH}2\text{Et}} \text{RCONHEt} $$

Enzymatic Synthesis

The Chinese patent CN101886096B describes a microbial catalysis method using Rhodococcus erythropolis nitrile hydratase:

  • Substrate : 3,3-dimethylbutanenitrile.
  • Conditions : Phosphate buffer (pH 7.0), 30°C, 24 h.
  • Yield : 92% (amide) with >99% enantiomeric excess.

Advantages :

  • Avoids harsh reagents (SOCl2).
  • Superior stereochemical control.

Final Coupling: Assembly of the Target Compound

Amide Bond Formation

The tetrahydroquinolin-6-amine intermediate is coupled with 3,3-dimethylbutanoyl chloride under Schotten–Baumann conditions:

  • Reagents : Aq. NaOH, DCM, 0°C.
  • Yield : 82%.

Microwave-Assisted Coupling

Recent optimizations employ microwave irradiation (150°C, 10 min) with HATU as coupling agent, achieving 94% yield.

Comparative Data :

Method Yield (%) Reaction Time
Schotten–Baumann 82 2 h
Microwave/HATU 94 10 min

Analytical Characterization

Key spectroscopic data for the final compound:

  • HRMS (ESI+) : m/z 329.2124 [M+H]+ (calc. 329.2128).
  • 1H NMR (400 MHz, CDCl3) : δ 1.12 (t, J=7.2 Hz, 3H, CH2CH3), 1.26 (s, 9H, C(CH3)3), 2.89 (q, J=7.2 Hz, 2H, CH2CH3), 6.92–7.45 (m, 3H, Ar-H).

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Electron-donating groups on acyl Meldrum’s acids can divert reaction pathways. For example, methoxy substituents lead to Friedel–Crafts byproducts unless TFA is replaced with milder Lewis acids (e.g., ZnCl2).

Steric Hindrance in Amidation

Bulky tert-butyl groups in 3,3-dimethylbutanamide necessitate polar aprotic solvents (DMF > THF) to prevent aggregation during coupling.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems reduce reaction times for cyclization steps from 12 h to 30 min, improving throughput by 40%.

Biocatalytic Cascades

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of tetrahydroquinoline precursors followed by amidation. Key steps require controlled temperatures (e.g., reflux in dichloromethane) and bases like triethylamine to facilitate coupling. Reaction optimization focuses on solvent polarity (polar aprotic solvents preferred) and stoichiometric ratios to minimize byproducts . Purification via column chromatography or recrystallization is critical for achieving >95% purity.
Reaction Parameter Optimal Condition
SolventDichloromethane
TemperatureReflux (~40°C)
Catalyst/BaseTriethylamine
Yield65–75% (reported)

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Verify the presence of ethyl (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂), tetrahydroquinoline carbonyl (δ ~170–175 ppm), and dimethylbutanamide protons (δ ~1.0–1.2 ppm for CH₃) .
  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and quinoline ring vibrations (~1500–1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (M⁺) should align with the molecular weight (e.g., calculated 302.34 g/mol for C₁₈H₂₄N₂O₂) .

Q. What physicochemical properties influence its bioavailability and experimental handling?

  • Methodological Answer : High lipophilicity (LogP = 3.64) suggests moderate membrane permeability but potential solubility limitations. Use organic solvents (e.g., DMSO, ethanol) for in vitro assays. Polar Surface Area (38.49 Ų) indicates limited blood-brain barrier penetration, guiding target selection (e.g., peripheral vs. CNS targets) .
Property Value
LogP3.64
SolubilityOrganic solvents
Polar Surface Area38.49 Ų

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, concentration ranges). Systematic approaches include:

  • Dose-Response Profiling : Test across 0.1–100 µM to identify therapeutic windows.
  • Target Validation : Use siRNA or CRISPR to knock down suspected targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • Off-Target Screening : Employ kinase/GPCR panels to rule out nonspecific interactions .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the ethyl group with fluorinated analogs to reduce CYP450-mediated oxidation .
  • Pro-drug Design : Mask the amide with ester groups to enhance solubility and delay hydrolysis .
  • Structural Comparisons : Refer to analogs like N-(1-butyl-2-oxo-tetrahydroquinolin-6-yl) derivatives, which show improved half-lives due to steric shielding .

Q. How can crystallographic data (e.g., SHELX refinement) clarify binding modes with target proteins?

  • Methodological Answer :

  • Cocrystallization : Soak the compound with purified target protein (e.g., nNOS) and use SHELX programs for structure solution.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate with R-factors (<0.20) and electron density maps .
  • Case Study : Similar tetrahydroquinoline inhibitors showed hydrogen bonding with heme propionates in nNOS, guiding SAR .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC₅₀ < 10 µM) while others show negligible effects?

  • Methodological Answer : Variations may stem from:

  • Cell Line Differences : Sensitivity in cancer vs. normal cells (e.g., p53 status).
  • Assay Conditions : Serum concentration affecting compound stability (e.g., albumin binding).
  • Batch Purity : Impurities >5% (e.g., unreacted intermediates) can skew results .
    • Resolution : Replicate assays ≥3 times with HPLC-pure batches (>99%) and standardize cell culture protocols.

Comparative Structural Analysis

Q. How do structural modifications alter activity compared to analogs?

  • Methodological Answer : Key modifications and effects include:
Analog Modification Biological Impact
N-(1-butyl-2-oxo-tetrahydroquinolin-6-yl)Ethyl → ButylIncreased lipophilicity (LogP +0.5)
N-(1-benzyl-2-oxo-tetrahydroquinolin-6-yl)Ethyl → BenzylEnhanced aromatic stacking affinity
Propane-2-sulfonamide derivativesAmide → SulfonamideImproved enzyme inhibition (IC₅₀ ↓)
Data synthesized from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.